molecular formula C10H10BrNO2 B1513042 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one CAS No. 1060817-68-6

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Cat. No. B1513042
M. Wt: 256.1 g/mol
InChI Key: UVSAZZKXQHVWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2-Bromo-4-methylphenyl isocyanate . Isocyanates are a class of compounds containing the functional group -N=C=O. They are widely used in the production of polyurethane products and are known for their reactivity .


Synthesis Analysis

While specific synthesis methods for “3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one” were not found, a related compound, 2-Bromo-4-methylphenyl isocyanate, can be synthesized via the borane-mediated reduction of 2-haloketones .

Scientific Research Applications

  • Organic Synthesis

    • This compound is employed as an important intermediate for raw material for organic synthesis .
    • It is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
  • Pharmaceutical Field

    • In pharmaceutical synthesis, it is utilized as a precursor in the production of analgesics, sedatives, and anticonvulsant drugs .
  • Agrochemical Field

    • This compound is also used as an intermediate in the synthesis of agrochemicals .
  • Dyestuff Field

    • It is also used as an intermediate in the synthesis of dyestuffs .
  • Synthesis of 4-Methylmethcathinone

    • This compound is used as an intermediate for the synthesis of 4-methylmethcathinone .
  • Synthesis of Acetamide Derivatives

    • The compound “Acetamide, N-(4-bromo-2-ethylphenyl)-” is closely related to “3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one” and is used in the synthesis of various acetamide derivatives .
  • Synthesis of 2-Bromo-4-methylphenol

    • “2-Bromo-4-methylphenol” is another compound that can be synthesized using compounds related to "3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one" .
  • Synthesis of Acetamide Derivatives

    • The compound “Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-” is closely related to “3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one” and is used in the synthesis of various acetamide derivatives .
  • Organic Thermally Activated Delayed Fluorescence Emitters

    • Compounds related to “3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one” can be used in the synthesis of organic thermally activated delayed fluorescence emitters .
  • Synthesis of Mephedrone

    • “2-Bromo-4’-methylpropiophenone”, a compound closely related to “3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one”, is a precursor for the synthesis of mephedrone .

properties

IUPAC Name

3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7-2-3-9(8(11)6-7)12-4-5-14-10(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSAZZKXQHVWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651032
Record name 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

CAS RN

1060817-68-6
Record name 3-(2-Bromo-4-methylphenyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.